molecular formula C20H44BrN B091091 ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE CAS No. 124-03-8

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

Cat. No.: B091091
CAS No.: 124-03-8
M. Wt: 378.5 g/mol
InChI Key: VUFOSBDICLTFMS-UHFFFAOYSA-M
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Description

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₁₅N⁺(CH₃)₂CH₂CH₃]Br⁻. It is a cationic surfactant commonly used in various industrial and scientific applications due to its surface-active properties .

Mechanism of Action

Target of Action

Cetyldimethylethylammonium bromide (CDMEAB) primarily interacts with proteins, particularly bovine serum albumin (BSA) . BSA is the most abundant globular protein and plays a crucial role in the body .

Mode of Action

CDMEAB interacts with BSA through a conductivity technique in the absence/presence of electrolyte solutions at various temperatures . The interaction of BSA with CDMEAB plays a crucial role in the body . Molecular Dynamics (MD) simulation revealed that the salt ions promoted non-covalent interaction between BSA and CDMEAB .

Biochemical Pathways

The interaction of CDMEAB with BSA affects the micellization process . The presence of BSA and electrolytes altered the critical micelle concentration (c*) values of CDMEAB, revealing interactions among the constituents . The salt solutions reduced the c* values and created a convenient environment for favorable micellization .

Pharmacokinetics

The interaction of cdmeab with bsa and its influence on the micellization process suggest that these factors may impact the bioavailability of cdmeab .

Result of Action

The interaction of CDMEAB with BSA results in changes in the micellization process . The negative magnitudes achieved for standard free energy changes suggest spontaneity of micellization . The values of molar heat capacity were positive as well as small, which was an indication of less structural deformation .

Action Environment

The action of CDMEAB is influenced by environmental factors such as the presence of electrolyte solutions and temperature . The salt solutions reduced the c* values and created a convenient environment for favorable micellization . The electric double layer is compressed due to the presence of an aqueous solution of salts, and subsequently boosted the lessening of repulsion affinity among the head groups of CDMEAB and BSA .

Biochemical Analysis

Biochemical Properties

Cetyldimethylethylammonium bromide interacts with various biomolecules. For instance, it has been found to interact with bovine serum albumin (BSA), the most abundant globular protein . The interaction of the protein with this surfactant plays a crucial role in the body .

Cellular Effects

The effects of Cetyldimethylethylammonium bromide on cells are largely dependent on its interactions with proteins like BSA . Detailed studies on its effects on various types of cells and cellular processes are still limited.

Molecular Mechanism

The molecular mechanism of Cetyldimethylethylammonium bromide involves its interaction with proteins and other biomolecules. Molecular Dynamics (MD) simulation revealed that salt ions promote non-covalent interaction between BSA and Cetyldimethylethylammonium bromide .

Temporal Effects in Laboratory Settings

Its interaction with proteins like BSA has been studied at various temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of hexadecyldimethylamine with bromoethane. The reaction typically occurs in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of cetyldimethylethylammonium bromide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reactants and solvents, followed by purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is widely used in scientific research due to its surfactant properties. Some applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups attached to the nitrogen atom. This structure provides it with distinct surface-active properties, making it particularly effective in forming micelles and interacting with biological membranes .

Properties

IUPAC Name

ethyl-hexadecyl-dimethylazanium;bromide
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InChI

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUFOSBDICLTFMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrN
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DSSTOX Substance ID

DTXSID2041759
Record name Ethylhexadecyldimethylammonium bromide
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Molecular Weight

378.5 g/mol
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Physical Description

White solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS]
Record name Cetyldimethylethylammonium bromide
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Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

124-03-8
Record name Cetyldimethylethylammonium bromide
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Record name Cetethyldimonium bromide
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Record name 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1)
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Record name Ethylhexadecyldimethylammonium bromide
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Record name Hexadecylethyldimethylammonium bromide
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Record name MECETRONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

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